N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a benzodioxole moiety, a substituted phenyl group, and a propenyl chain.
Key structural features include:
- 1,3-Benzodioxol-5-ylmethyl group: Enhances lipophilicity and may influence blood-brain barrier penetration.
- 4-Methoxyphenylamino-oxoethyl substituent: Introduces hydrogen-bonding capacity and electronic effects via the methoxy group.
Properties
Molecular Formula |
C29H26N4O7 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H26N4O7/c1-3-12-32-28(36)22-10-5-19(27(35)30-15-18-4-11-24-25(13-18)40-17-39-24)14-23(22)33(29(32)37)16-26(34)31-20-6-8-21(38-2)9-7-20/h3-11,13-14H,1,12,15-17H2,2H3,(H,30,35)(H,31,34) |
InChI Key |
DJVCYLDSJACEBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N(C2=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: This is achieved through a nucleophilic substitution reaction, where the benzodioxole group is introduced to the quinazoline core.
Attachment of the Methoxyphenyl Group: This step involves the use of a coupling reagent, such as EDCI or DCC, to attach the methoxyphenyl group to the quinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl groups.
Substitution: The benzodioxole and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include various quinazoline derivatives, reduced forms of the compound, and substituted benzodioxole or methoxyphenyl derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound’s unique structure makes it a subject of interest in the synthesis of novel organic molecules and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes that are critical for cancer cell survival and proliferation . The compound may also induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Quinazoline Derivatives with Benzodioxole Moieties
- N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide (CAS: 866809-18-9): Structural differences: Replaces the 4-methoxyphenylamino-oxoethyl and allyl groups with a 3-chlorobenzyl and phenyl substituent. Physicochemical properties: Higher logP (5.1) due to the chlorophenyl group, suggesting greater lipophilicity compared to the target compound’s predicted logP (~4.5–5.0) . Synthetic yield: Not reported, but similar coupling strategies (e.g., carbodiimide-mediated amidation) are employed .
Hexahydroquinolinecarboxamide Derivatives
- 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenylhexahydroquinoline-3-carboxamide (CAS: 421567-39-7): Core structure: Hexahydroquinoline instead of tetrahydroquinazoline, reducing planarity and rigidity.
Analytical and Computational Comparisons
NMR Spectral Data
Mass Spectrometry and Molecular Networking
- Fragmentation patterns : Expected similarity to ZINC2691836 () due to shared benzodioxole and quinazoline motifs. Molecular networking () would cluster these compounds with cosine scores >0.8 .
- Tanimoto similarity indexing : Computational analysis (as in ) predicts ~70–80% similarity to other dioxoquinazoline carboxamides, suggesting overlapping pharmacophoric features .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent studies.
The compound possesses a molecular formula of and a molecular weight of 501.6 g/mol. Its structure includes a benzodioxole moiety, which is known for various biological activities.
Antioxidant Activity
Recent studies have evaluated the antioxidant potential of derivatives related to this compound using the DPPH radical scavenging method. The results indicated that compounds with similar structures exhibited significant radical scavenging activity, suggesting that the benzodioxole group may enhance antioxidant properties .
Anticancer Activity
The anticancer efficacy of the compound was assessed through MTT assays against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results demonstrated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. Specifically, the introduction of specific functional groups into the structure significantly influenced its cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 19.6 ± 1.5 |
| MDA-MB-231 | 30.0 ± 2.0 |
Enzyme Inhibition
The compound has shown potential as an α-amylase inhibitor, which is crucial for managing diabetes by regulating carbohydrate metabolism. In vitro studies reported IC50 values of 0.85 µM and 0.68 µM for related compounds in inhibiting α-amylase activity . Such findings suggest that derivatives of this compound could be further explored as therapeutic agents for diabetes management.
The biological activity of this compound may be attributed to its ability to interact with various cellular targets:
- Radical Scavenging : The presence of hydroxyl groups in its structure likely contributes to its ability to donate hydrogen atoms and neutralize free radicals.
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.
- Enzyme Interaction : The structural features allow for effective binding to enzymes like α-amylase and possibly others involved in metabolic pathways.
Case Studies
In vivo experiments using diabetic mouse models demonstrated that administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses . These findings underscore its potential application in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
